2,4-Dinitrophenylhydrazone undecanal

描述

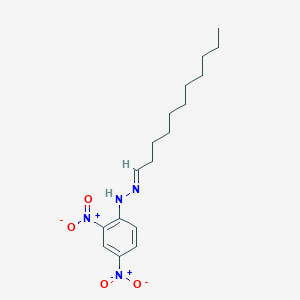

2,4-Dinitrophenylhydrazone undecanal is a derivative of 2,4-dinitrophenylhydrazine, a compound commonly used in organic chemistry for the detection and analysis of aldehydes and ketones. This compound is characterized by its molecular formula C17H26N4O4 and a molecular weight of 350.4127 g/mol . It is typically used in various analytical and research applications due to its ability to form stable hydrazone derivatives with carbonyl compounds.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitrophenylhydrazone undecanal involves the reaction of 2,4-dinitrophenylhydrazine with undecanal. This reaction is typically carried out in an acidic medium, where the hydrazine group of 2,4-dinitrophenylhydrazine reacts with the carbonyl group of undecanal to form the hydrazone derivative . The reaction can be represented as follows:

C6H3(NO2)2NHNH2+C11H22CHO→C6H3(NO2)2NHN=CHC11H22+H2O

Industrial Production Methods: In industrial settings, the production of 2,4-dinitrophenylhydrazone derivatives often involves large-scale synthesis using similar reaction conditions. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the purity of the final product .

化学反应分析

Types of Reactions: 2,4-Dinitrophenylhydrazone undecanal primarily undergoes condensation reactions, where it reacts with carbonyl compounds to form hydrazone derivatives. This reaction is a nucleophilic addition followed by the elimination of water .

Common Reagents and Conditions:

Reagents: 2,4-Dinitrophenylhydrazine, aldehydes or ketones.

Conditions: Acidic medium, typically using sulfuric acid or hydrochloric acid as a catalyst.

Major Products: The major product of the reaction between 2,4-dinitrophenylhydrazine and undecanal is the hydrazone derivative, which is characterized by its stability and distinct color change (often yellow, orange, or red) that facilitates its detection .

科学研究应用

Chemistry

2,4-Dinitrophenylhydrazone undecanal serves as a reagent for the qualitative and quantitative analysis of carbonyl compounds. Its applications include:

- Detection of Aldehydes and Ketones : It is commonly used in organic synthesis to identify aldehydes and ketones due to its ability to form stable hydrazones that can be easily isolated and characterized .

- Analytical Techniques : The compound is utilized in high-performance liquid chromatography (HPLC) methods for separating and measuring carbonyls in various samples, including environmental and biological matrices .

Biology

In biological research, this compound is employed to detect carbonyl-containing biomolecules:

- Metabolic Studies : It aids in analyzing metabolic byproducts and biomarkers in clinical diagnostics. For instance, studies have shown its effectiveness in identifying endogenous aldehydes that may indicate pathological conditions .

- Biomarker Analysis : The compound has been used to validate biomarkers such as decanal in cancer research, demonstrating its relevance in understanding disease mechanisms .

Medicine

In the medical field, this compound plays a crucial role in diagnostics:

- Clinical Diagnostics : It is employed for the analysis of metabolic products in bodily fluids, helping to identify potential health issues through the detection of specific aldehydes associated with diseases.

- Toxicology : The compound's ability to react with toxic aldehydes allows for monitoring exposure levels in clinical settings .

Industry

The compound finds applications in various industrial processes:

- Environmental Monitoring : It is utilized to detect and quantify aldehydes and ketones in air and water samples. This application is critical for assessing environmental pollution levels .

- Food Industry : The hydrazone derivatives are used for quality control by detecting oxidation products in food items .

Case Studies

- High-Throughput Screening Method : A study developed a method using 2,4-Dinitrophenylhydrazine to screen mutant strains capable of accumulating specific metabolites. This method significantly enhanced screening efficiency and established a foundation for industrial applications .

- Environmental Aldehyde Measurement : Research demonstrated the effectiveness of using this compound to measure lipophilic aldehydes in vegetable oils through HPLC techniques, showcasing its application in food safety assessments .

- Aldehyde Detection Techniques : Various studies compared atmospheric sampling techniques using 2,4-Dinitrophenylhydrazine derivatives for aldehyde detection, highlighting its reliability and efficiency over traditional methods .

作用机制

The mechanism of action of 2,4-dinitrophenylhydrazone undecanal involves the formation of a hydrazone derivative through a condensation reaction. The hydrazine group of 2,4-dinitrophenylhydrazine nucleophilically attacks the carbonyl carbon of undecanal, forming an intermediate compound. This intermediate then undergoes elimination of water to form the stable hydrazone derivative . The reaction can be summarized as follows:

Nucleophilic Addition: The -NH2 group of 2,4-dinitrophenylhydrazine adds to the carbonyl carbon of undecanal.

Elimination: A molecule of water is eliminated, resulting in the formation of the hydrazone derivative.

相似化合物的比较

2,4-Dinitrophenylhydrazone undecanal can be compared with other similar compounds, such as:

- 2,4-Dinitrophenylhydrazone acetone

- 2,4-Dinitrophenylhydrazone benzaldehyde

- 2,4-Dinitrophenylhydrazone formaldehyde

Uniqueness: The uniqueness of this compound lies in its specific reactivity with undecanal, forming a stable hydrazone derivative that is useful for analytical purposes. Compared to other similar compounds, it provides distinct advantages in terms of stability and detection sensitivity .

生物活性

2,4-Dinitrophenylhydrazone undecanal (DNP-Undecanal) is a derivative formed from the reaction of 2,4-dinitrophenylhydrazine with undecanal, a straight-chain aldehyde. This compound is of significant interest in biochemical research due to its potential biological activities, including its role in cellular processes and its implications in various diseases.

DNP-Undecanal is characterized by its hydrazone functional group, which is known for its ability to form stable complexes with carbonyl compounds. The compound's structure can be represented as follows:

This structure contributes to its reactivity and interactions with biological molecules.

DNP-Undecanal exhibits biological activity primarily through its interactions with various biomolecules. The compound can act as a reactive electrophile, forming adducts with nucleophiles such as proteins and DNA. This reactivity is significant in the context of oxidative stress and cellular damage.

- Cellular Effects : DNP-Undecanal influences cell signaling pathways and gene expression. Studies indicate that it can modulate the activity of enzymes involved in metabolic processes, potentially impacting cellular homeostasis .

- Genotoxicity : Research has shown that aldehyde derivatives, including undecanal, can lead to the formation of DNA adducts, contributing to genotoxicity. This effect is particularly relevant in cancer biology, where endogenous aldehyde accumulation has been linked to malignant transformation .

- Antioxidant Activity : DNP-Undecanal may also exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thus protecting cells from oxidative damage. This dual role as both a pro-oxidant and antioxidant underscores its complex biological profile .

Study on Aldehyde Accumulation

A study highlighted the relationship between endogenous aldehyde levels and esophageal adenocarcinoma (EAC). Increased concentrations of decanal (a related compound) were found in EAC tissues, correlating with poor patient outcomes. This suggests that DNP-Undecanal may share similar pathways in promoting cancer progression through oxidative stress and DNA damage .

Metabolic Pathways

DNP-Undecanal participates in various metabolic pathways involving aldehyde detoxification mechanisms. Inhibition of aldehyde dehydrogenase (ALDH) enzymes leads to increased levels of reactive aldehydes like undecanal, which are implicated in tumorigenesis. This highlights the importance of DNP-Undecanal in understanding metabolic dysregulation in cancer .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉N₃O₄ |

| CAS Number | 2121-91-7 |

| Melting Point | 121 °C |

| Solubility | Soluble in ethanol |

| Biological Activity | Effect |

|---|---|

| Genotoxicity | Forms DNA adducts |

| Antioxidant Activity | Scavenges ROS |

| Enzyme Modulation | Alters metabolic pathways |

属性

IUPAC Name |

2,4-dinitro-N-[(E)-undecylideneamino]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O4/c1-2-3-4-5-6-7-8-9-10-13-18-19-16-12-11-15(20(22)23)14-17(16)21(24)25/h11-14,19H,2-10H2,1H3/b18-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXSOMNORQSMOE-QGOAFFKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429633 | |

| Record name | 2,4-dinitrophenylhydrazone undecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121-91-7 | |

| Record name | NSC230276 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dinitrophenylhydrazone undecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。